molecular formula C19H17FN4O B2438829 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848690-08-4

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2438829
CAS No.: 848690-08-4
M. Wt: 336.37
InChI Key: UXUTWQGVTXHEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a fluorophenyl group and a methoxypropyl group attached to the imidazoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl and methoxypropyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-diphenylquinoxaline: Known for its optoelectronic properties.

    Pyrrolo[3,2-b]quinoxaline: Studied as kinase inhibitors.

    Dithieno[3,2-f2′,3′-h]quinoxaline: Used in organic solar cells .

Uniqueness

2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methoxypropyl group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-25-12-4-11-24-18(13-7-9-14(20)10-8-13)23-17-19(24)22-16-6-3-2-5-15(16)21-17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWQGVTXHEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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